Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H28N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring, which is a common motif in many biologically active molecules, and a tert-butoxycarbonyl (Boc) protecting group, which is frequently used in peptide synthesis to protect amine functionalities.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs targeting various receptors and enzymes .
Mode of Action
It’s known that the compound can be used as a building block in the synthesis of various bioactive molecules . The compound’s interaction with its targets would depend on the specific structure of the final synthesized molecule.
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of drugs that affect various biochemical pathways .
Result of Action
It’s known that similar compounds have been used in the synthesis of drugs that have various molecular and cellular effects .
Action Environment
It’s known that similar compounds have been used in the synthesis of drugs that are influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Benzylation: The benzyl group is introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step is usually performed in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the amine.
Benzyl 4-((tert-butoxycarbonyl)(ethyl)amino)piperidine-1-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Benzyl 4-((tert-butoxycarbonyl)(isopropyl)amino)piperidine-1-carboxylate: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the benzyl group, which provide stability and versatility in synthetic applications. The methyl group on the amine also influences the compound’s reactivity and steric properties, making it distinct from its analogs.
Properties
IUPAC Name |
benzyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHROSQZBYLAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609774 | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405057-76-3 | |
Record name | Phenylmethyl 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405057-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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